molecular formula C11H15ClN2 B3283307 N-(3-chlorophenyl)piperidin-4-amine CAS No. 765271-00-9

N-(3-chlorophenyl)piperidin-4-amine

Cat. No.: B3283307
CAS No.: 765271-00-9
M. Wt: 210.7 g/mol
InChI Key: BLTAXAYIOGVXOE-UHFFFAOYSA-N
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Description

Product Overview N-(3-chlorophenyl)piperidin-4-amine is an organic compound with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This compound features a piperidine ring where the nitrogen is bonded to a 3-chlorophenyl group, forming a secondary amine. This structure is a valuable scaffold in medicinal chemistry and drug discovery research. Research Applications and Value The core research value of this compound lies in its hybrid structure, which combines two pharmacologically significant motifs: the piperidine ring and the chlorophenyl group. The piperidine ring is a common feature in bioactive molecules and is frequently utilized to tune the stereo-electronic properties of lead compounds . The incorporation of a chlorine atom onto an aromatic ring is a well-established strategy in medicinal chemistry, as it can significantly improve a molecule's pharmacokinetic and pharmacological profile by altering properties such as pKa, metabolic stability, and dipole moment . Chlorination is a key factor in drug design, with over 250 FDA-approved drugs containing chlorine atoms . This makes this compound a highly useful building block for the synthesis of more complex molecules, such as Schiff bases, which are investigated for a wide range of potential biological activities including antimicrobial, antiviral, and anti-inflammatory effects . Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTAXAYIOGVXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292111
Record name N-(3-Chlorophenyl)-4-piperidinamine
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URL https://comptox.epa.gov/dashboard/DTXSID801292111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765271-00-9
Record name N-(3-Chlorophenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765271-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)piperidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)piperidin-4-amine typically involves the reaction of 3-chloroaniline with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry
N-(3-chlorophenyl)piperidin-4-amine serves as a crucial building block in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can yield a range of products, making it valuable for developing new materials and pharmaceuticals.

Pharmaceutical Development
The compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Studies indicate that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. This interaction is essential for understanding its role in drug design and development .

Anticancer Research
Recent studies have highlighted the compound's role in cancer research. For instance, derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. Modifications to its structure can enhance its effectiveness by improving solubility and stability, which are critical for pharmacological efficacy .

Cholinesterase Inhibition
this compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Certain derivatives demonstrated potent inhibition, suggesting that this compound could lead to the development of new treatments targeting cognitive decline .

Case Studies and Experimental Findings

Study Focus Findings Reference
Antiproliferative ActivityCompounds exhibited IC50 values less than 20 μM against cancer cell lines.
Cholinesterase InhibitionSome derivatives showed significant inhibition of AChE and BChE activities.
Synthesis OptimizationStructural modifications improved solubility and stability of compounds.

Industrial Applications

This compound is also utilized in industrial settings for the development of new chemical processes and materials. Its unique properties allow for the creation of specialized compounds that can be applied across various sectors, including pharmaceuticals and materials science .

Biological Activity

N-(3-chlorophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, which are known for their wide range of biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antiviral Activity : Research indicates that derivatives of piperidine scaffolds, including this compound, exhibit potent inhibitory effects against the hepatitis C virus (HCV). The compound demonstrated an effective concentration (EC50) of approximately 2.57 μM in inhibiting HCV replication without significant cytotoxicity (CC50 > 20 μM) .
  • Anticancer Properties : The compound has shown promising results in cancer research. For instance, modifications to the piperidine structure have resulted in analogs that exhibit micromolar potency against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the piperidine ring can enhance antiproliferative activity .
  • Enzyme Inhibition : this compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly notable, with some derivatives showing strong inhibitory effects .

Case Studies and Experimental Data

  • Antiviral Screening : In a high-throughput screening of small molecules targeting HCV, several piperidine derivatives were identified. Among these, this compound was highlighted for its mechanism of action targeting viral assembly stages .
  • Cancer Cell Line Testing : A series of analogs based on the piperidine scaffold were synthesized and tested against various cancer cell lines. The results indicated that modifications at the 4-position of the piperidine ring significantly affected activity levels, with some compounds achieving IC50 values below 10 μM across multiple cell lines .
  • Enzyme Binding Studies : Docking studies have elucidated the binding interactions between this compound and target enzymes like AChE. These studies provided insights into how structural modifications could enhance binding affinity and specificity .

Data Tables

CompoundActivity TypeEC50/IC50 ValueReference
This compoundAntiviral (HCV)2.57 μM
Piperidine Derivative AAnticancer<10 μM
Piperidine Derivative BAChE InhibitionStrong

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 3-chlorophenyl precursors and piperidin-4-amine derivatives. Key steps include:
  • Amination : Reacting 3-chlorophenyl halides with piperidin-4-amine under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Catalysis : Use of organocatalysts (e.g., DIPEA) to enhance coupling efficiency without metal residues .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
    Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:halide) significantly impact yield (reported 60–92%) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals for the piperidine ring (δ 2.5–3.5 ppm for N-CH₂; δ 1.4–1.8 ppm for CH₂-CH₂) and aromatic protons (δ 6.8–7.4 ppm for 3-chlorophenyl) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 225.12 for C₁₁H₁₄ClN₂) and fragmentation pathways to distinguish regioisomers .
  • Contradictions : Overlapping signals in crowded spectra may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites on the piperidine and chlorophenyl moieties .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). Key findings:
  • The 3-chlorophenyl group engages in π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A).
  • The piperidine nitrogen forms hydrogen bonds with Asp155 .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How do structural modifications (e.g., substituent position, halogen exchange) alter the physicochemical and pharmacological properties of this compound?

  • Methodological Answer :
  • SAR Studies :
ModificationEffect on LogPSolubility (mg/mL)Bioactivity (IC₅₀, nM)
3-Cl → 4-Cl↑ 0.5↓ 1.2↓ 5-HT₂A affinity
Piperidine N-methylation↓ 0.3↑ 0.8↑ Metabolic stability
(Data synthesized from )
  • Halogen Swapping : Replacing Cl with F reduces lipophilicity (LogP ↓ 0.4) but may enhance blood-brain barrier penetration .
  • Analytical Validation : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS profiling .

Q. What crystallographic tools (e.g., SHELX) are suitable for resolving the solid-state conformation of this compound salts?

  • Methodological Answer :
  • SHELX Suite : Use SHELXT for structure solution from X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Key steps:
  • Index and integrate reflections with HKL-2000.
  • Refine anisotropic displacement parameters via SHELXL .
  • Key Findings : The dihydrochloride salt (C₁₁H₁₅ClN₂·2HCl) exhibits a chair conformation in the piperidine ring and Cl⁻···H-N hydrogen bonds (2.8–3.1 Å) .
  • Challenges : Twinning or disorder in the chlorophenyl group may require TWINABS for data scaling .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:
  • EC₅₀ values vary between CHO-K1 (2.1 μM) and HEK293 (5.3 μM) cells due to receptor expression levels .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from ≥5 studies, adjusting for publication bias .
  • Experimental Replication : Standardize protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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